molecular formula C18H15ClFN3O2 B277404 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

Cat. No. B277404
M. Wt: 359.8 g/mol
InChI Key: DMZYMTZNPYMTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it useful in various fields of research. In

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide has been studied for its potential applications in various fields of scientific research. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Another area of research is in the development of new antibiotics. Studies have shown that this compound has antibacterial properties and can be effective against a variety of bacterial strains.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide can have a variety of biochemical and physiological effects. This compound can inhibit the growth of cancer cells and bacteria, and can also modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide in lab experiments is its unique structure and properties. This compound can be used to study the mechanisms of action of certain enzymes and proteins, and can also be used to develop new drugs for the treatment of cancer and bacterial infections.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines and can cause cell death at high concentrations.

Future Directions

There are several future directions for research on 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide. One area of research is in the development of new drugs for the treatment of cancer and bacterial infections. Studies can be conducted to identify the specific enzymes and proteins that are targeted by this compound, and to develop new drugs that can be more effective and less toxic.
Another area of research is in the development of new methods for synthesizing this compound. Studies can be conducted to optimize the synthesis method and to develop new methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is a chemical compound that has potential applications in various fields of scientific research. This compound has unique properties that make it useful in the development of new drugs for the treatment of cancer and bacterial infections. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs that can be more effective and less toxic.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide involves several steps. The starting material for the synthesis is 3-fluorobenzaldehyde, which is reacted with 4-chlorophenylhydrazine to form the intermediate product, 3-fluoro-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-carbaldehyde. The intermediate product is then reacted with 4-bromobutanoyl chloride to form the final product, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide.

properties

Product Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

InChI

InChI=1S/C18H15ClFN3O2/c19-13-9-7-12(8-10-13)18-22-17(25-23-18)6-2-5-16(24)21-15-4-1-3-14(20)11-15/h1,3-4,7-11H,2,5-6H2,(H,21,24)

InChI Key

DMZYMTZNPYMTGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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